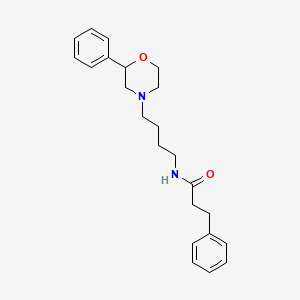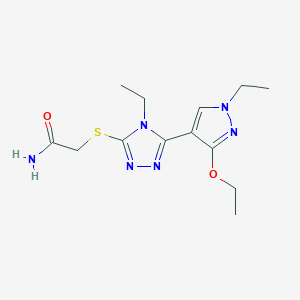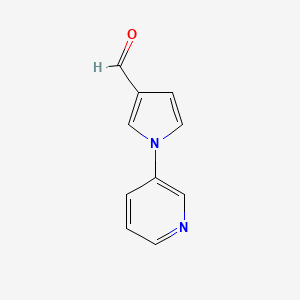![molecular formula C16H16ClNO B2530811 4-chloro-2-[(E)-(mesitylimino)methyl]phenol CAS No. 93010-79-8](/img/structure/B2530811.png)
4-chloro-2-[(E)-(mesitylimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-[(E)-(mesitylimino)methyl]phenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO and a molecular weight of 273.76 .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of aldehydes and primary amines . A production method of 4-chloro-2-aminophenol involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .Molecular Structure Analysis
The molecular structure of “4-chloro-2-[(E)-(mesitylimino)methyl]phenol” consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Applications De Recherche Scientifique
Synthesis and Characterization for Biological Activities
Novel compounds and their metal complexes, derived from similar structural backbones to "4-chloro-2-[(E)-(mesitylimino)methyl]phenol," have been synthesized and characterized for their potential biological activities. These activities include antibacterial effects and the ability to interact with metal ions in a way that could be beneficial for therapeutic applications (Palreddy et al., 2015).
Anti-corrosion Applications
Research into Schiff base compounds bearing a similar structure has shown significant potential in anti-corrosion applications. These compounds have been evaluated for their efficacy in protecting metals like mild steel in corrosive environments, demonstrating notable success in inhibiting corrosion, which could be pivotal for industrial applications (Elemike et al., 2019).
Catalysis
Some derivatives have been used to synthesize tetranuclear copper(II) complexes that act as catalysts for the oxidation of organic compounds like cyclohexane and toluene. These complexes provide a green and efficient method for the oxidation process, which is crucial in various chemical manufacturing processes (Roy & Manassero, 2010).
Quantum Chemical Computational Study
Quantum chemical computational studies have been conducted on derivatives to understand their molecular properties better. These studies can offer insights into the electronic structure, which is beneficial for designing more effective molecules for specific applications, such as non-linear optical properties and solvent interactions (Koşar & Albayrak, 2011).
Sensing Applications
Some derivatives have been incorporated into polymers for sensing applications, particularly for detecting phenols in organic media. This application is essential for environmental monitoring and ensuring the safety of water supplies (Kiss et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-6-11(2)16(12(3)7-10)18-9-13-8-14(17)4-5-15(13)19/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGAIVXLRYNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-(mesitylimino)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)




![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)